Nidurufin Exhibits Negligible Pan-Cancer Cytotoxicity vs. Averufanin's Potent Activity in NCI-SRB Assay
In the same NCI-SRB assay performed across 10 cancer and non-tumorigenic cell lines (MCF7, MDA-MB-231, OVCAR3, OVSAHO, KURAMOCHI, HGRC1, T47D, SK-BR-3, U-87, MCF12A), nidurufin displayed no notable effect on cell growth, whereas averufanin exhibited significant, concentration-dependent cytotoxicity, with the lowest IC₅₀ values concentrated in breast cancer lines [1]. This stark difference was observed from the same Aspergillus carneus extract, controlling for isolation and purity variables.
| Evidence Dimension | Cytotoxicity (cell growth inhibition) |
|---|---|
| Target Compound Data | No notable effect on cell growth across all 10 tested cell lines |
| Comparator Or Baseline | Averufanin: significant cytotoxicity; lowest IC₅₀ values concentrated in breast cancer cell lines (exact IC₅₀ values per line reported in Table 1 of the source) |
| Quantified Difference | Qualitative categorical difference: nidurufin = inactive; averufanin = highly cytotoxic |
| Conditions | NCI-SRB assay; 48 h treatment; 10 cell lines (breast, ovarian, glioblastoma, non-tumorigenic); compounds isolated from same A. carneus extract |
Why This Matters
For researchers seeking a tool compound that targets HSP70/AR without confounding general cytotoxicity, nidurufin provides a clean pharmacological window unavailable with averufanin.
- [1] Özçelik S, et al. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage. Sci Rep. 2023;13:6460. View Source
